molecular formula C10H16O2 B131199 Ethyl cyclohexylideneacetate CAS No. 1552-92-7

Ethyl cyclohexylideneacetate

Cat. No. B131199
Key on ui cas rn: 1552-92-7
M. Wt: 168.23 g/mol
InChI Key: MCWDXHYYYNGYGK-UHFFFAOYSA-N
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Patent
US07122554B2

Procedure details

Triethylphosphonoacetate (5.0 g, 22.3 mmol) was dissolved in THF (25 mL) and cooled to −78° C. under a nitrogen blanket. n-Butyllithium (1.6 M in hexanes, 13.9 mL, 22.3 mmol) was added dropwise via syringe followed by the addition of 1,3-dimethyl-3,4,5,6-tetrahydro-2-(1H)-pyrimidinone (3 mL). The reaction was stirred at −78° C. for 15 minutes. A solution of cyclohexanone (1.1 g, 11.2 mmol) dissolved in THF (5 mL) was added. The mixture was allowed to warm to room temperature, and stirred for 18 hours. The reaction was diluted with 1N HCl and extracted with EtOAc, then washed with water, dried (Na2SO4), and concentrated in vacuo to provide 1.7 g (89%) of Intermediate 3 as an oil. 1H NMR (DMSO-d6) δ: 1.15 (t, J=7 Hz, 3H), 1.55 (br s, 6H), 2.2 (br s, 2H), 2.75 (br s, 2H), 4.05 (q, J=7 Hz, 2H), 5.6 (s, 1H).
[Compound]
Name
Triethylphosphonoacetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CN1CCCN(C)C1=[O:14].[C:15]1(=O)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>Cl>[CH2:24]([O:25][C:26](=[O:14])[CH:22]=[C:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH3:23]

Inputs

Step One
Name
Triethylphosphonoacetate
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CN1C(N(CCC1)C)=O
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C=C1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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